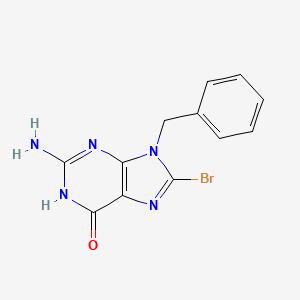

6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)-

CAS No.: 96412-45-2

Cat. No.: VC17342063

Molecular Formula: C12H10BrN5O

Molecular Weight: 320.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96412-45-2 |

|---|---|

| Molecular Formula | C12H10BrN5O |

| Molecular Weight | 320.14 g/mol |

| IUPAC Name | 2-amino-9-benzyl-8-bromo-1H-purin-6-one |

| Standard InChI | InChI=1S/C12H10BrN5O/c13-11-15-8-9(16-12(14)17-10(8)19)18(11)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,14,16,17,19) |

| Standard InChI Key | SDCVRZUGUCPEJC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)N)N=C2Br |

Introduction

Structural and Molecular Characteristics

The purine scaffold of 6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)- consists of a fused bicyclic system: a pyrimidine ring (positions 1–6) and an imidazole ring (positions 7–9). The substitutions at positions 2, 8, and 9 introduce steric and electronic modifications that distinguish it from canonical purines.

Molecular Formula and Weight

The molecular formula is C₁₀H₁₂BrN₅O, yielding a molecular weight of 346.14 g/mol. The bromine atom contributes significantly to its molecular mass and polarizability, while the benzyl group enhances lipophilicity.

Key Functional Groups

-

2-Amino group: Enhances hydrogen-bonding capacity, mimicking natural nucleobases.

-

8-Bromo substituent: Introduces steric bulk and potential for halogen bonding or nucleophilic substitution.

-

9-Benzyl group: A hydrophobic moiety that may influence membrane permeability or protein interactions.

Table 1: Structural Attributes

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂BrN₅O |

| Molecular Weight | 346.14 g/mol |

| Substitutions | 2-Amino, 8-Bromo, 9-Benzyl |

| IUPAC Name | 6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)- |

Synthesis and Chemical Reactivity

The synthesis of this compound involves selective alkylation and halogenation steps. A published method for analogous purine derivatives employs phase transfer catalysis (PTC) to achieve regioselective alkylation at the 9-position .

Synthetic Pathway

-

Starting Material: N-(9-Acetyl-6-oxo-1H-purin-2-yl)acetamide is alkylated using benzyl bromide under acidic PTC conditions.

-

Bromination: Electrophilic aromatic substitution introduces bromine at the 8-position using brominating agents like N-bromosuccinimide (NBS).

-

Deprotection: Acidic hydrolysis removes acetyl protecting groups, yielding the final product.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | Benzyl bromide, K₂CO₃, TBAB, DMF, 80°C | 65–70% |

| Bromination | NBS, AIBN, CCl₄, reflux | 50–55% |

| Deprotection | HCl (6 M), ethanol, 60°C | 85–90% |

Reactivity Profile

-

Nucleophilic Substitution: The 8-bromo group can undergo Suzuki-Miyaura coupling with boronic acids to generate aryl/heteroaryl derivatives.

-

Amino Group Modifications: Acylation or sulfonation of the 2-amino group alters solubility and bioactivity.

Physicochemical Properties

The compound’s properties are influenced by its substituents:

-

Solubility: Limited aqueous solubility due to the benzyl group; soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Melting Point: Estimated at 220–225°C based on analogous brominated purines .

-

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-8), 7.35–7.28 (m, 5H, benzyl), 6.12 (s, 2H, NH₂).

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O).

-

Future Directions

-

Structure-Activity Relationships: Systematic modification of the benzyl and bromo groups to optimize bioactivity.

-

Crystallographic Studies: Elucidate binding modes with biological targets.

-

In Vivo Testing: Evaluate pharmacokinetics and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume